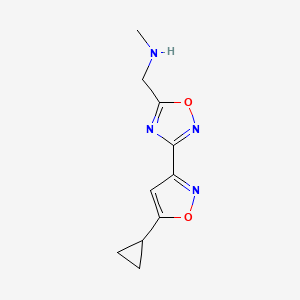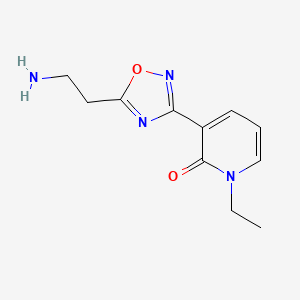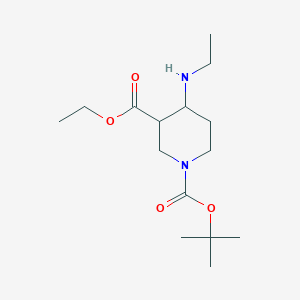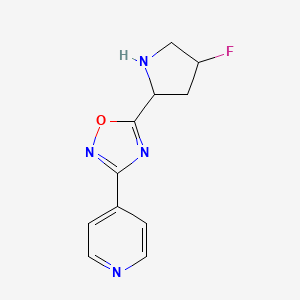
1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one
Vue d'ensemble
Description
1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, also known as 4-FPH, is a novel psychoactive substance (NPS) that has been identified in recent years. It is a synthetic compound that was first developed in the early 2000s as a research chemical for use in scientific studies. 4-FPH is a derivative of the phenethylamine class of compounds, and has been found to have a range of pharmacological effects in laboratory animals. It has been studied for its potential use in the treatment of various psychiatric conditions, including anxiety and depression.
Applications De Recherche Scientifique
Synthesis and Organic Chemistry Applications
In the field of organic chemistry, the synthesis of related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate for the manufacture of materials like flurbiprofen, has been studied. The paper by Qiu et al. (2009) outlines the challenges and developments in the synthesis of such compounds, highlighting the need for practical, large-scale production methods. This work is foundational and can guide the synthesis and applications of related fluorinated compounds, potentially including 1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one, by providing insights into the methodologies and precautions necessary for handling similar fluorinated intermediates Qiu, Gu, Zhang, & Xu, 2009.
Radioligand Development in Neuroimaging
The compound's structural similarity to certain radioligands used in amyloid imaging for Alzheimer's disease suggests potential applications in neuroimaging. Nordberg (2007) reviewed the development of amyloid imaging ligands, such as [18F] 1,1-dicyano-2-[6-(dimethylamino)-2-naphtalenyl] propene (18F-FDDNP), highlighting their use in measuring amyloid in vivo in the brains of Alzheimer's patients. The development and application of such radioligands are crucial for understanding the pathophysiological mechanisms and progression of amyloid deposits in the brain, which could be relevant for exploring similar applications for this compound Nordberg, 2007.
Antioxidant Activity and Analytical Methods
The compound's potential as an antioxidant or in related applications can be inferred from studies on antioxidant activity measurement and analytical methods. Munteanu & Apetrei (2021) provided a comprehensive review of tests used to determine antioxidant activity, elaborating on detection mechanisms, advantages, disadvantages, and applicability of various methods. This information can guide future research on the antioxidant properties and applications of this compound Munteanu & Apetrei, 2021.
Fluorescent Chemosensor Development
Research into the development of chemosensors based on similar fluorophoric platforms suggests potential applications for this compound in the development of fluorescent chemosensors. The review by Roy (2021) focused on 4-Methyl-2,6-diformylphenol (DFP) based compounds as chemosensors for assorted analytes, detailing their high selectivity, sensitivity, and broad applicability. This research field offers opportunities for utilizing similar compounds, possibly including this compound, to develop new chemosensors with tailored sensing selectivity and sensitivity Roy, 2021.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)7-13-5-10(14)6-13/h1-4,10,14H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESNODCHIRORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)
![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)
![2-(8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-amine](/img/structure/B1475743.png)


![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)
![3-(piperidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475751.png)


